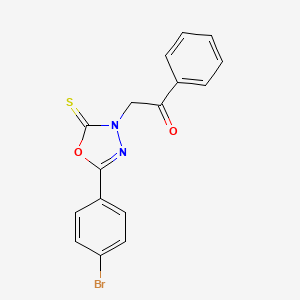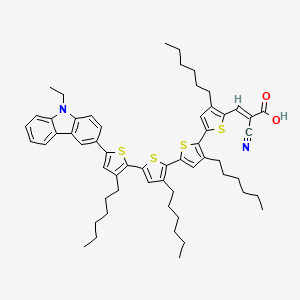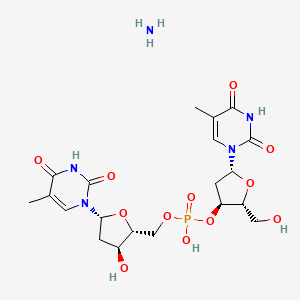![molecular formula C40H66Cl2N2P2Pd+2 B12055951 Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is a palladium-based compound widely used as a catalyst in various organic reactions. It is known for its effectiveness in cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The compound has the molecular formula (CH3)2NC6H4P(C6H11)2PdCl2P(C6H4N(CH3)2)(C6H11)2 and a molecular weight of 812.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride typically involves the reaction of dicyclohexyl(4-dimethylaminophenyl)phosphine with palladium(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in solvents like toluene, tetrahydrofuran, or dimethylformamide. The reactions are often performed under an inert atmosphere to prevent the oxidation of the palladium catalyst .
Major Products: The major products formed from these reactions are usually biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride has a wide range of applications in scientific research:
- Chemistry : It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : The compound is used in the modification of biomolecules and the synthesis of bioactive compounds.
- Medicine : It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
- Industry : The compound is used in the production of fine chemicals, agrochemicals, and materials .
Mechanism of Action
The mechanism of action of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride involves the coordination of the palladium center with the phosphine ligands. This coordination activates the palladium center, making it highly reactive towards various organic substrates. The activated palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds:
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
- [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
Uniqueness: Compared to similar compounds, Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride offers unique advantages in terms of stability and reactivity. The presence of the dicyclohexyl and dimethylaminophenyl groups enhances the electron-donating ability of the phosphine ligands, leading to a more active and stable palladium catalyst. This makes it particularly effective in challenging cross-coupling reactions .
Properties
Molecular Formula |
C40H66Cl2N2P2Pd+2 |
|---|---|
Molecular Weight |
814.2 g/mol |
IUPAC Name |
dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium |
InChI |
InChI=1S/2C20H32NP.2ClH.Pd/c2*1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19;;;/h2*13-16,18-19H,3-12H2,1-2H3;2*1H;/q;;;;+2 |
InChI Key |
FASFJCMBLNNDNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[PH+](C2CCCCC2)C3CCCCC3.CN(C)C1=CC=C(C=C1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)


![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)



![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)




